molecular formula C6H6ClNO3S2 B2518711 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride CAS No. 1479499-40-5

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride

Cat. No.: B2518711
CAS No.: 1479499-40-5
M. Wt: 239.69
InChI Key: XUKWKPLARLFETL-UHFFFAOYSA-N
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Description

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.7 g/mol It is characterized by the presence of a thiophene ring substituted with a carbamoylmethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride typically involves the reaction of thiophene-2-sulfonyl chloride with carbamoylmethylating agents under controlled conditions. One common method involves the use of thiophene-2-sulfonyl chloride and carbamoylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The thiophene ring provides additional stability and reactivity, making the compound versatile for various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Carbamoylmethyl)thiophene-2-sulfonyl chloride is unique due to the presence of both the carbamoylmethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic applications and research purposes .

Properties

IUPAC Name

5-(2-amino-2-oxoethyl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c7-13(10,11)6-2-1-4(12-6)3-5(8)9/h1-2H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKWKPLARLFETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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